4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a 2-methylpropyl group attached to the fourth position. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with aniline and 2-methylpropyl bromide.
Cyclization: The aniline undergoes a cyclization reaction with an appropriate aldehyde or ketone to form the quinoline core.
Hydrogenation: The quinoline is then hydrogenated to form the tetrahydroquinoline structure.
Alkylation: Finally, the 2-methylpropyl group is introduced via an alkylation reaction using 2-methylpropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the alkyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under various conditions.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinolines with different functional groups on the aromatic ring or side chain.
Scientific Research Applications
4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropyl)quinoline: Lacks the tetrahydro structure, leading to different chemical and biological properties.
4-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core, which may result in different activities.
Uniqueness
4-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and tetrahydroquinoline core, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(2)9-11-7-8-14-13-6-4-3-5-12(11)13/h3-6,10-11,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEATXOXOMRICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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